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Compound of Interest

Compound Name: 1-Decen-3-ol

CAS No.: 51100-54-0

Cat. No.: B1581236

Get Quote

Executive Summary
Dec-1-en-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol belonging to the class of vinyl

carbinols.[1] While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-

ol), the C10 variant possesses distinct physicochemical properties and olfactory characteristics

described as waxy, earthy, and citrus-like.[1]

This technical guide provides a comprehensive profile of dec-1-en-3-ol, moving beyond basic

nomenclature to cover its stereochemical implications, validated synthetic protocols, and

biogenic origins via lipid oxidation pathways.[1] It is designed for researchers requiring high-

purity standards for metabolic profiling or fragrance chemistry applications.[1]

Nomenclature and Stereochemistry
IUPAC Designation
The systematic naming follows the 2013 IUPAC Blue Book recommendations.

Preferred IUPAC Name (PIN):Dec-1-en-3-ol[1]
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Semi-Systematic Name: 1-Decen-3-ol

Rationale: The parent chain is the longest carbon chain containing the double bond and the

hydroxyl group (10 carbons = decene).[1] The numbering prioritizes the double bond

(position 1) and the hydroxyl group (position 3) to give the lowest locants.[1]

Chirality
The molecule possesses a chiral center at the C3 position, resulting in two enantiomers.[1] In

biological systems, enzymatic pathways often yield high enantiomeric excess (ee), whereas

standard Grignard synthesis yields a racemate.[1]

(3R)-Dec-1-en-3-ol: Often associated with stronger biological activity in homologous series.

[1]

(3S)-Dec-1-en-3-ol: The mirror image antipode.[1]

Physicochemical Profile
The following data represents the standard physicochemical constants for racemic dec-1-en-3-

ol.
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Property Value Unit Condition

Molecular Formula C₁₀H₂₀O - -

Molecular Weight 156.27 g/mol -

Boiling Point 214 - 217 °C @ 760 mmHg

Density 0.837 g/mL @ 25 °C

Refractive Index (

)
1.444 - @ 20 °C

Flash Point 91.7 (197) °C (°F) Closed Cup

LogP (Predicted) 3.6 - 3.7 - -

Solubility Insoluble Water -

Solubility Soluble EtOH, Oils -

Biogenic Origin: The Lipoxygenase Pathway
Like its C8 homolog, dec-1-en-3-ol arises in nature primarily through the enzymatic oxidation of

polyunsaturated fatty acids (PUFAs).[1] This process is critical in plant defense signaling and

the development of characteristic flavors in fungi (Agaricus spp.).[1]

Mechanism
Lipoxygenase (LOX) catalyzes the dioxygenation of a PUFA (e.g., Linoleic or Arachidonic

acid derivatives).[1]

Hydroperoxide Lyase (HPL) cleaves the resulting hydroperoxide at specific carbon-carbon

bonds.[1]

The cleavage yields a volatile aldehyde or vinyl alcohol (like dec-1-en-3-ol) and a non-

volatile oxo-acid.[1]

Pathway Visualization
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The following diagram illustrates the generic oxidative cleavage pathway responsible for

generating vinyl carbinols.

Polyunsaturated Fatty Acid
(Precursor) Lipoxygenase (LOX) Fatty Acid HydroperoxideO2 Insertion Hydroperoxide Lyase (HPL) Heterolytic Cleavage

Dec-1-en-3-ol
(Vinyl Carbinol)Reduction

Oxo-Acid Fragment

Click to download full resolution via product page

Figure 1: Biogenic generation of vinyl carbinols via the LOX/HPL enzymatic cascade.[1]

Laboratory Synthesis Protocol
For research applications requiring racemic dec-1-en-3-ol, the Grignard addition of

vinylmagnesium bromide to octanal is the industry-standard method.[1] This route is preferred

for its atom economy and the availability of precursors.[1]

Reaction Scheme
[1]

Critical Reagents
Octanal (Caprylaldehyde): Must be freshly distilled to remove oxidation products (octanoic

acid).[1]

Vinylmagnesium Bromide: 1.0 M solution in THF (commercially available).[1]

Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]

Step-by-Step Methodology
Phase 1: Apparatus Setup (Self-Validating Step)

Objective: Eliminate atmospheric moisture to prevent Grignard quenching.[1]
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Protocol: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and nitrogen inlet. Flush with

for 15 minutes while cooling to room temperature.

Phase 2: Nucleophilic Addition

Charge the flask with Vinylmagnesium bromide (1.1 eq) in THF under

.

Cool the solution to 0°C using an ice/water bath.

Dilute Octanal (1.0 eq) in anhydrous THF (1:1 v/v).

Dropwise Addition: Add the octanal solution slowly over 30 minutes.

Validation: Monitor internal temperature; ensure it does not exceed 5°C to minimize side

reactions (e.g., polymerization).[1]

Allow the reaction to warm to room temperature and stir for 2 hours.

Endpoint Check: TLC (Hexane:EtOAc 9:[1]1) should show complete consumption of

octanal (

).[1]

Phase 3: Quenching and Workup

Cool the mixture back to 0°C.

Slowly add saturated aqueous NH₄Cl to quench the magnesium alkoxide. Caution:

Exothermic.

Extract the aqueous layer with Diethyl Ether (

mL).

Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.
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Phase 4: Purification

Concentrate the filtrate under reduced pressure (Rotavap).[1]

Vacuum Distillation: Purify the crude oil.[1] Dec-1-en-3-ol boils at ~95-100°C under reduced

pressure (approx. 10 mmHg).[1]

Purity Check: GC-MS should show a single peak with m/z 156 (molecular ion usually

weak) and characteristic alpha-cleavage fragments.[1]

Synthesis Workflow Diagram
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Start: Anhydrous Setup
(N2 atm, Flame-dried)

Reagents:
Octanal + VinylMgBr (THF)

Reaction: 0°C -> RT
(2 Hours)

Nucleophilic Addition

Quench: Sat. NH4Cl
(Exothermic Control)

Hydrolysis

Extraction: Et2O
Wash: Brine -> Dry: MgSO4

Vacuum Distillation
(Target bp: ~95°C @ 10mmHg)

Final Product:
Dec-1-en-3-ol (>98%)

Click to download full resolution via product page

Figure 2: Operational workflow for the Grignard synthesis of dec-1-en-3-ol.

Analytical Characterization (GC-MS)[1]
When analyzing dec-1-en-3-ol via Gas Chromatography-Mass Spectrometry (Electron Impact,

70eV), expect the following fragmentation pattern driven by alpha-cleavage:
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Molecular Ion (

): m/z 156 (Often very weak or absent in alcohols).[1]

Loss of Water (

): m/z 138 ( Distinct alkene peak).[1]

Alpha-Cleavage: Cleavage adjacent to the hydroxyl group is the dominant pathway.[1]

Loss of alkyl chain (

): Yields the [CH₂=CH-CH=OH]⁺ ion at m/z 57 (Base Peak or very prominent).[1]

Loss of vinyl group (

): Yields the [C₇H₁₅-CH=OH]⁺ ion at m/z 129.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dec-1-en-3-ol: Structural Characterization, Synthesis,
and Biogenic Significance[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581236/docs#dec-1-en-3-ol-structural-
characterization-synthesis-and-biogenic-significance-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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